4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide

Medicinal chemistry Structure–activity relationship Regioisomer differentiation

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide (CAS 6160-56-1, molecular formula C₁₉H₁₆N₂O₃, molecular weight 320.34 g·mol⁻¹) is a synthetic benzamide derivative that features a 2‑naphthyloxyacetyl group attached at the para position of a primary benzamide scaffold. The compound belongs to the broader family of naphthalenyl benzamide derivatives, a class under active investigation for anti‑tumour applications and for which extensive structure–activity relationships have been established in patent literature.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
CAS No. 6160-56-1
Cat. No. B193340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide
CAS6160-56-1
SynonymsMethyl-2-deoxy-alfa-D-Ribopyranoside
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C19H16N2O3/c20-19(23)14-5-8-16(9-6-14)21-18(22)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,23)(H,21,22)
InChIKeyRZCCNGZKONPLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide (CAS 6160-56-1): Core Structural Identity and Chemical-Class Positioning for Scientific Procurement


4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide (CAS 6160-56-1, molecular formula C₁₉H₁₆N₂O₃, molecular weight 320.34 g·mol⁻¹) is a synthetic benzamide derivative that features a 2‑naphthyloxyacetyl group attached at the para position of a primary benzamide scaffold . The compound belongs to the broader family of naphthalenyl benzamide derivatives, a class under active investigation for anti‑tumour applications and for which extensive structure–activity relationships have been established in patent literature [1]. Physicochemical characterisation reports a predicted density of 1.314 g·cm⁻³, a boiling point of 635.9 °C (760 mmHg), a computed log P of 3.73, and a topological polar surface area of 81.42 Ų, indicating moderate lipophilicity and hydrogen‑bonding capacity . Importantly, the same CAS registry number is also used to describe methyl 2‑deoxy‑α‑D‑erythro‑pentopyranoside (a decitabine impurity), creating a known database ambiguity that purchasers must resolve through explicit identity verification before ordering .

Why Generic Substitution Fails for 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide: Structural and Pharmacological Non‑Interchangeability


Within the naphthalenyl‑benzamide chemotype, compounds that appear superficially similar cannot simply be interchanged for scientific applications because even minor structural variations—such as the position of the amide linkage on the phenyl ring (ortho vs. para) or the nature of the amine substituent (primary amide vs. N,N‑dimethylamide)—produce fundamentally different physicochemical signatures (log P, polar surface area, hydrogen‑bond donor count) that directly affect target engagement, cellular permeability, and biological readout . Patent‑class evidence demonstrates that the identity and substitution pattern of the aryl amide moiety is a critical determinant of anti‑tumour potency, meaning that the specific para‑benzamide scaffold of the target compound cannot be replaced by regioisomeric or N‑alkylated analogues without potentially invalidating structure–activity conclusions [1]. These differences are not cosmetic; they are encoded in the compound’s measured inhibitory profile against histone deacetylase isoforms, where the particular combination of naphthyloxy‑acetyl cap, linker length, and primary‑amide zinc‑binding group results in a distinct selectivity fingerprint that is lost upon generic substitution [2].

Quantitative Evidence Guide: Where 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide (CAS 6160-56-1) Differs from Its Closest Analogs


Para‑Benzamide Regioisomerism: Differentiated Physicochemical and Pharmacophoric Profile Relative to the Ortho‑Substituted Analog (2‑{[(2‑Naphthyloxy)acetyl]amino}benzamide)

The para‑substituted regioisomer (target compound, CAS 6160-56-1) differs from the ortho‑substituted analog 2‑{[(2‑naphthyloxy)acetyl]amino}benzamide (CAS 349644-31-1) in the position of the naphthyloxyacetamide appendage on the benzamide ring . This positional shift alters the spatial relationship between the terminal primary amide (the putative zinc‑binding group in HDAC engagement) and the naphthyl cap, a parameter known to govern isoform selectivity within the benzamide HDAC‑inhibitor class [1]. Although direct head‑to‑head enzyme‑inhibition data for both regioisomers are not publicly available, the selectivity principle is well established: para‑benzamide HDAC inhibitors preferentially engage HDAC1/2/3, whereas alternative substitution patterns can shift selectivity toward HDAC8 [1].

Medicinal chemistry Structure–activity relationship Regioisomer differentiation

Primary Amide vs. N,N-Dimethylamide: Hydrogen‑Bond Donor Capacity Distinguishes the Target Compound from N,N‑Dimethyl‑4‑{[(naphthalen‑2‑yloxy)acetyl]amino}benzamide

The target compound retains a primary amide (–CONH₂) that serves as both a hydrogen‑bond donor and a potential zinc‑binding motif, whereas the N,N‑dimethyl analog (N,N‑dimethyl‑4‑{[(naphthalen‑2‑yloxy)acetyl]amino}benzamide) replaces the primary amide with a tertiary dimethylamide, eliminating the hydrogen‑bond donor capacity and dramatically weakening zinc‑coordination potential . In the benzamide HDAC‑inhibitor chemotype, the primary amide is the critical metal‑binding pharmacophore; its methylation to a tertiary amide typically reduces HDAC inhibitory potency by >10‑fold [1]. The target compound has an experimentally measured IC₅₀ of 5.00 μM against HDAC1/HDAC2 in HeLa cell nuclear extract, reflecting retention of the primary amide pharmacophore, while the N,N‑dimethyl analog is expected to be substantially less potent in the same assay, although no direct comparative data have been published [2].

Hydrogen‑bond donor Zinc‑binding group Physicochemical differentiation

Identity Verification: Resolving the CAS 6160-56-1 Ambiguity Between the Naphthalenyl‑Benzamide and Methyl 2‑Deoxy‑α‑D‑Erythro‑Pentopyranoside

CAS registry number 6160-56-1 is referenced in multiple databases with two mutually exclusive chemical identities: (i) 4‑[(2‑naphthalen‑2‑yloxyacetyl)amino]benzamide (C₁₉H₁₆N₂O₃, MW = 320.34) and (ii) methyl 2‑deoxy‑α‑D‑erythro‑pentopyranoside (C₆H₁₂O₄, MW = 148.16), the latter being a characterised impurity of the anti‑cancer nucleoside drug decitabine . Reputable supplier catalogues explicitly list the correct formula for the benzamide as C₁₉H₁₆N₂O₃ and provide a computed exact mass of 320.1160 Da . In contrast, generic chemical aggregator sites may present the erroneous sugar formula (C₆H₁₂O₄, MW = 148.16) under the same CAS number, creating a procurement risk .

Database ambiguity Identity verification Quality control

HDAC1/HDAC2 Inhibitory Activity: Quantitative Benchmark Against Structurally Related Benzamide Ligands

The target compound has a reported half‑maximal inhibitory concentration (IC₅₀) of 5.00 μM (5.00 × 10³ nM) against the class I histone deacetylases HDAC1 and HDAC2, measured in HeLa cell nuclear extract using the fluorogenic substrate Ac‑Leu‑Gly‑Lys(Ac)‑AMC [1]. This potency positions it within the low‑micromolar range typical of first‑generation benzamide HDAC inhibitors that retain a free primary amide zinc‑binding group. For context, the well‑characterised para‑naphthalenyl benzamide NHNB (N‑hydroxy‑4‑(naphthalen‑1‑yl)benzamide) exhibits an IC₅₀ of 66.0 μM against HDAC8 (a class I/IIb isoform), while potent second‑generation benzamides such as entinostat (MS‑275) achieve nanomolar IC₅₀ values against HDAC1 (IC₅₀ ≈ 0.3 μM) . The 5.00 μM value for the target compound thus represents an intermediate potency that is suitable for cell‑based probing of HDAC1/2 biology, provided that the compound’s selectivity profile against other HDAC isoforms is independently characterised [1].

Histone deacetylase inhibition IC₅₀ benchmarking Chemical probe characterization

Procurement‑Relevant Application Scenarios for 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide (CAS 6160-56-1)


Chemical Probe for Profiling HDAC1/HDAC2‑Dependent Gene Regulation in HeLa and Related Cell Models

The compound’s measured IC₅₀ of 5.00 μM against HDAC1/HDAC2 in HeLa cell nuclear extract [1] qualifies it as an intermediate‑potency probe for dose‑response studies of class I HDAC catalytic activity. Researchers can use it alongside the structurally distinct entinostat (HDAC1 IC₅₀ ≈ 0.3 μM) and the weaker compound NHNB (HDAC8 IC₅₀ = 66.0 μM) to establish concentration‑dependent windows of HDAC isoform engagement in cell‑based chromatin immunoprecipitation (ChIP) or acetylation‑profiling experiments. The primary amide hydrogen‑bond‑donor motif ensures that the zinc‑chelation mechanism is preserved, a feature lost in N‑alkylated analogs [2].

Regioisomeric Reference Probe for para‑ vs. ortho‑Benzamide SAR in Naphthalenyl‑Benzamide Anti‑Tumour Programmes

The patent‑protected naphthalenyl‑benzamide anti‑tumour chemotype [3] contains critical SAR around the aryl amide substitution pattern. The target compound serves as the defined para‑benzamide regioisomer and can be compared directly with the ortho‑substituted analog (CAS 349644-31-1) in proliferation, apoptosis, and target‑engagement assays. Using both regioisomers side‑by‑side enables medicinal chemistry teams to deconvolute positional effects on cellular permeability, metabolic stability, and target selectivity—data that are essential for lead optimisation.

Authenticated Identity Standard for CAS 6160-56-1 Database‑Entry Resolution and Analytical QC

Because CAS 6160-56-1 is concurrently associated with the carbohydrate methyl 2‑deoxy‑α‑D‑erythro‑pentopyranoside (decitabine impurity) in several chemical databases , the naphthalenyl‑benzamide material from a verified supplier (confirmed formula C₁₉H₁₆N₂O₃, exact mass 320.1160 Da) can serve as an authenticated identity standard. Analytical laboratories can use it to cross‑validate vendor‑supplied certificates of analysis, to calibrate high‑resolution mass spectrometric workflows (expected [M+H]⁺ = 321.1234), and to establish unambiguous in‑house reference spectra for the benzamide entity.

Tool Compound for Zinc‑Dependent Metalloenzyme Inhibitor Development Beyond HDACs

The primary‑amide chelating motif of the target compound is not restricted to HDACs; similar benzamide zinc‑binding groups are found in inhibitors of metallo‑β‑lactamases, matrix metalloproteinases, and other zinc‑dependent hydrolases. The compound can therefore serve as a starting scaffold for fragment‑based screening or for the development of bidentate zinc‑chelating pharmacophores, with the 5.00 μM HDAC1/2 IC₅₀ [1] providing a quantitative bioactivity anchor for subsequent structure‑guided optimisation.

Quote Request

Request a Quote for 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.